molecular formula C8H7F3N4 B8490903 1h-Indazole-3,7-diamine,5-(trifluoromethyl)-

1h-Indazole-3,7-diamine,5-(trifluoromethyl)-

Cat. No. B8490903
M. Wt: 216.16 g/mol
InChI Key: ZRBIRODWUCDBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04051252

Procedure details

Analogously to Example 1, 0.1 mol of 3.7-diamino-5-trifluoromethylindazole in 70 ml of pyrocarbonic acid diethyl ester gives 3,7-diamino-5-trifluoromethylindazole-2-carboxylic acid ethyl ester (melting point: 193°-194° C; 90% of theory) in 1 hour at 20°-30° C.
Name
3,7-diamino-5-trifluoromethylindazole-2-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:6]1[C:14]([NH2:15])=[C:13]2[C:8]([C:9]([NH2:20])=[CH:10][C:11]([C:16]([F:19])([F:18])[F:17])=[CH:12]2)=[N:7]1)=O)C>C(OC(OC(OCC)=O)=O)C>[NH2:15][C:14]1[C:13]2[C:8](=[C:9]([NH2:20])[CH:10]=[C:11]([C:16]([F:18])([F:17])[F:19])[CH:12]=2)[NH:7][N:6]=1

Inputs

Step One
Name
3,7-diamino-5-trifluoromethylindazole-2-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)N1N=C2C(=CC(=CC2=C1N)C(F)(F)F)N
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)OC(=O)OC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC2=C(C=C(C=C12)C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.